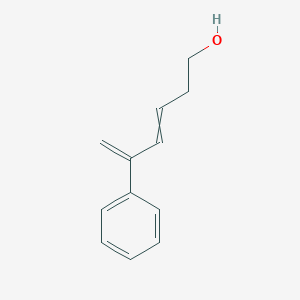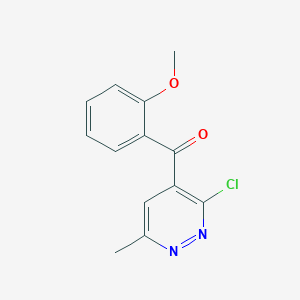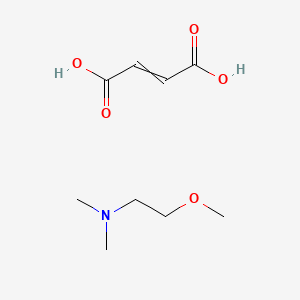
but-2-enedioic acid;2-methoxy-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;2-methoxy-N,N-dimethylethanamine is an organic compound that belongs to the class of dicarboxylic acids and derivatives. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of but-2-enedioic acid;2-methoxy-N,N-dimethylethanamine typically involves organic synthesis reactions. The preparation methods may include multi-step synthesis reactions that require strict experimental conditions and purity control to obtain the desired product . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions for large-scale production .
Chemical Reactions Analysis
But-2-enedioic acid;2-methoxy-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
But-2-enedioic acid;2-methoxy-N,N-dimethylethanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;2-methoxy-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
But-2-enedioic acid;2-methoxy-N,N-dimethylethanamine can be compared with other similar compounds, such as:
Fumaric acid: A dicarboxylic acid with similar chemical properties.
Maleic acid: Another dicarboxylic acid with different stereochemistry.
Dimethyl fumarate: A dimethyl ester of fumaric acid with distinct chemical behavior.
The uniqueness of this compound lies in its specific chemical structure and the presence of the 2-methoxy-N,N-dimethylethanamine moiety, which imparts unique properties and reactivity .
Properties
CAS No. |
821792-24-9 |
|---|---|
Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
but-2-enedioic acid;2-methoxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C5H13NO.C4H4O4/c1-6(2)4-5-7-3;5-3(6)1-2-4(7)8/h4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
YJTBCYHWYLUDCN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


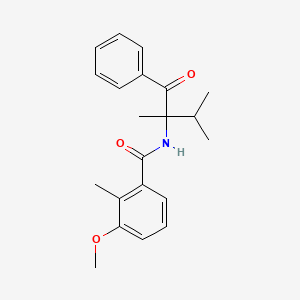
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
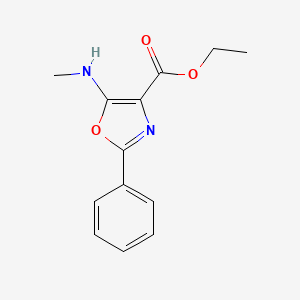
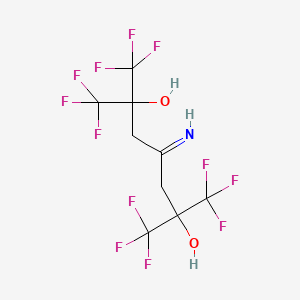
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
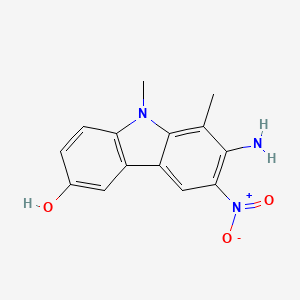
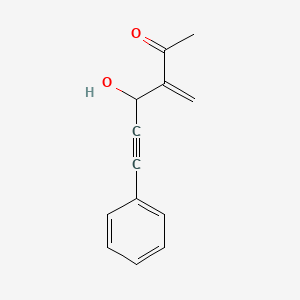

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

